Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride
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Overview
Description
Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C7H10N2.2ClH. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of 5-methylpyridin-2-ylmethanamine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:
[ \text{5-methylpyridin-2-ylmethanamine} + \text{methylamine} + 2 \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize yield and purity. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pathways involved include coordination chemistry and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Picolylamine: Similar structure but lacks the methyl group on the pyridine ring.
2-Pyridinecarboxaldehyde: Contains an aldehyde group instead of the methylamine group.
4-(2-Aminoethyl)morpholine: Contains a morpholine ring instead of the pyridine ring.
Uniqueness
Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-methyl-1-(5-methylpyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-3-4-8(6-9-2)10-5-7;;/h3-5,9H,6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPWRBMHMBLGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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